1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine
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Overview
Description
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine is a chemical compound with the molecular formula C19H29BrN2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group. The compound is of interest in organic synthesis and medicinal chemistry due to its structural features and potential biological activities.
Preparation Methods
The synthesis of 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, 3-bromo-phenyl ethylamine, and tert-butyl chloroformate.
Protection of Piperidine: The piperidine nitrogen is protected using tert-butyl chloroformate to form the Boc-protected piperidine.
Formation of Intermediate: The Boc-protected piperidine is then reacted with 3-bromo-phenyl ethylamine under suitable conditions to form the desired intermediate.
Final Product: The intermediate is further reacted to obtain the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into alcohols or amines.
Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential biological activity.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine can be compared with other similar compounds, such as:
1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine: This compound has a similar structure but with a bromine atom at the para position of the phenyl ring.
1-Boc-3-([2-(2-bromo-phenyl)-ethylamino]-methyl)-piperidine: This compound has a bromine atom at the ortho position of the phenyl ring.
1-Boc-3-([2-(3-chloro-phenyl)-ethylamino]-methyl)-piperidine: This compound has a chlorine atom instead of a bromine atom in the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which can influence its reactivity and biological activity.
Properties
CAS No. |
887587-30-6 |
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Molecular Formula |
C19H29BrN2O2 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
tert-butyl 3-[[2-(3-bromophenyl)ethylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29BrN2O2/c1-19(2,3)24-18(23)22-11-5-7-16(14-22)13-21-10-9-15-6-4-8-17(20)12-15/h4,6,8,12,16,21H,5,7,9-11,13-14H2,1-3H3 |
InChI Key |
CSHJYYSHANKJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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